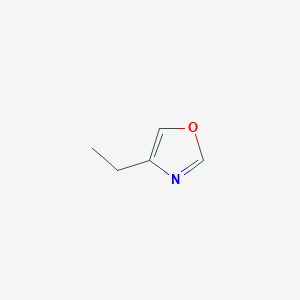

4-ethyl-1,3-oxazole

Descripción general

Descripción

4-Ethyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. This compound is a derivative of oxazole, which has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,3-oxazole can be achieved through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, involving aldehydes and tosylmethyl isocyanide (TosMIC), is also employed for the synthesis of oxazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient industrial production.

Análisis De Reacciones Químicas

Substitution Reactions

Nucleophilic Substitution:

While nucleophilic substitution is uncommon in oxazoles, displacement at position 2 is more favorable than at positions 4 or 5 due to steric and electronic factors . For example, the ethyl group at position 4 may influence reactivity by providing steric hindrance, potentially directing substitution to other positions.

Electrophilic Substitution:

Electrophilic attack occurs preferentially at position 5, particularly when electron-donating groups are present . The nitrogen atom in the oxazole ring can act as a directing group, stabilizing positive charge during electrophilic substitution.

N-Alkylation and N-Acylation

N-Alkylation:

Alkylation occurs at position 3 due to the nitrogen’s lone pair availability, as shown in oxazole derivatives . Reagents like alkyl halides (e.g., R-X) under basic conditions can introduce alkyl groups at this position.

N-Acylation:

Acyl groups react at position 3, facilitated by the nitrogen’s nucleophilicity. Acetyl chloride or similar reagents can introduce acyl substituents, modifying the compound’s reactivity .

Deprotonation and Acid-Base Chemistry

The nitrogen atom at position 3 can undergo deprotonation, forming a resonance-stabilized species. This property is critical in reactions requiring basic conditions, such as nucleophilic attacks or metal-mediated processes .

Palladium-Catalyzed Coupling Reactions

Oxazoles can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), though specific data for 4-ethyl-1,3-oxazole is sparse. The ethyl group at position 4 may influence regioselectivity in such transformations .

Data Table: Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Products/Outcomes |

|---|---|---|

| Nucleophilic Substitution | Position-specific reagents (e.g., halides) | Substituted oxazoles (position 2 preferred) |

| Electrophilic Substitution | Electrophiles (e.g., nitration agents) | Substituted oxazoles (position 5 preferred) |

| N-Alkylation | Alkyl halides, base | 3-Alkylated oxazoles |

| N-Acylation | Acyl chlorides, base | 3-Acylated oxazoles |

| Deprotonation | Strong base (e.g., NaH) | N-Deprotonated oxazole |

Research Findings and Trends

-

Regioselectivity: Substitution reactions show a preference for position 2 over 4 or 5, influenced by steric effects from the ethyl group .

-

Catalytic Applications: Oxazoles are increasingly studied in transition-metal-catalyzed reactions (e.g., palladium, copper) .

-

Green Chemistry: Emerging methods like ultrasound-assisted synthesis or deep eutectic solvents enhance efficiency and reduce waste .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

4-Ethyl-1,3-oxazole serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its derivatives have been utilized to create new drugs and crop protection agents due to their biological activity.

Key Synthesis Methods:

- Van Leusen Oxazole Synthesis: This method employs tosylmethyl isocyanide and various aldehydes to produce oxazoles efficiently under mild conditions .

- Electrochemical Synthesis: A one-pot method allows for the synthesis of polysubstituted oxazoles from readily available ketones and acetonitrile, showcasing high efficiency and broad substrate scope .

Biological Research

Research has demonstrated that this compound derivatives exhibit promising biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antidiabetic Activity:

A study on synthesized oxazole derivatives indicated significant antidiabetic properties. For instance, compound A1 showed a 78% inhibition of alpha-amylase, which is crucial for glucose metabolism .

Antioxidant Activity:

The antioxidant potential was evaluated using DPPH and hydrogen peroxide scavenging assays. Compounds A1 and A4 displayed notable scavenging effects, indicating their potential as antioxidant agents .

Anticancer Activity:

Recent investigations into 1,3-oxazol-4-ylphosphonium salts revealed excellent anticancer activity against various NCI tumor cell lines. The most active compounds demonstrated GI50 values ranging from 0.3 to 1.1 μM, suggesting their efficacy as potential anticancer drugs .

Material Science

In material science, this compound is explored for its role in developing novel polymers and materials. Its incorporation can enhance properties such as thermal stability and mechanical strength, which are vital for industrial applications.

Analytical Chemistry

This compound is utilized as a standard in chromatographic techniques. This application aids in the accurate quantification of related compounds in complex mixtures, making it an essential component in analytical protocols.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-ethyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, oxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparación Con Compuestos Similares

4-Ethyl-1,3-oxazole can be compared with other similar compounds, such as isoxazole, thiazole, benzoxazole, oxazoline, and oxazolidine . These compounds share structural similarities but differ in the position and type of heteroatoms in the ring. For instance:

Isoxazole: Nitrogen atom at position 2 instead of 3.

Thiazole: Sulfur atom replaces the oxygen atom.

Benzoxazole: Oxazole fused to a benzene ring.

Oxazoline: One double bond reduced.

Oxazolidine: Both double bonds reduced.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxygen and nitrogen atoms, which contribute to its distinct reactivity and biological activity .

Actividad Biológica

4-Ethyl-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound is part of the oxazole family, which consists of five-membered rings containing nitrogen and oxygen. Its structural uniqueness allows it to interact with various biological targets, making it a candidate for therapeutic applications.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. A review highlighted the effectiveness of oxazole derivatives against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Inhibition Zone (mm) | Target Pathogen |

|---|---|---|

| This compound | 12 | E. coli |

| This compound | 11 | S. aureus |

| This compound | 9 | P. aeruginosa |

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that certain oxazole derivatives inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives of this compound have demonstrated potential in inhibiting enzymes critical for cancer progression .

2.3 Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been reported to possess anti-inflammatory properties. It modulates inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound interacts with enzymes involved in inflammation and cancer progression.

- Receptor Modulation : Its binding affinity allows it to modulate receptor activity, influencing various signaling pathways.

Case Study: Antimicrobial Efficacy

A study conducted by Sadek et al. evaluated a series of oxazole derivatives for their antimicrobial potential against various strains. The results indicated that compounds containing the oxazole ring exhibited notable activity compared to standard antibiotics like Ofloxacin and Ketoconazole .

Case Study: Anticancer Research

Another investigation focused on the synthesis and evaluation of new oxazoles for their anticancer properties. Compounds were tested against several cancer cell lines, revealing that modifications at the 4-position significantly enhanced their cytotoxic effects .

5. Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing research into its mechanisms of action and structure-activity relationships will likely yield new insights into its potential applications in medicine.

Propiedades

IUPAC Name |

4-ethyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5-3-7-4-6-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPBBURQQRLAKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=COC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54300-20-8 | |

| Record name | 4-ethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.